Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Description
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS: 1353636-63-1) is a brominated indole derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . Its structure features a bromine atom at position 6, a formyl group at position 3, and a methyl ester at position 4 of the indole ring. It is stored at room temperature and has a purity of ≥97% .
Properties
IUPAC Name |
methyl 6-bromo-3-formyl-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWNNYFXPVHHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185986 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353636-63-1 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353636-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Formylation can be achieved using reagents like Vilsmeier-Haack reagent, and esterification is typically carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-bromo-3-carboxy-1H-indole-4-carboxylate.
Reduction: Methyl 6-bromo-3-hydroxymethyl-1H-indole-4-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex indole derivatives. This capability is crucial for developing new pharmaceuticals and agrochemicals.
Reagent in Organic Reactions
It acts as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions. The presence of the formyl and bromo groups enhances its reactivity, making it suitable for synthesizing diverse chemical entities.
Biological Research Applications
Anticancer Activity
Research indicates that indole derivatives, including this compound, may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action may involve modulation of apoptosis pathways or interference with cancer cell proliferation.
Antimicrobial Properties
The indole moiety is frequently associated with antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, potentially inhibiting the growth of bacteria and fungi due to its unique substituents.
Anti-inflammatory Effects
Indoles are known to modulate inflammatory pathways. Compounds with structural similarities have been reported to exhibit anti-inflammatory effects, indicating that this compound might also be beneficial in treating inflammatory conditions.
Pharmaceutical Development
Lead Compound for Drug Discovery
Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its structural characteristics enable it to interact with various biological targets, making it a candidate for further pharmacological studies .
Potential in Targeted Therapies
The compound's ability to bind to specific receptors suggests potential applications in targeted therapies for diseases such as cancer and infections. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy as a therapeutic agent.
Industrial Applications
Agrochemical Development
In addition to pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that target specific plant pathogens or pests .
Material Science Applications
The compound may also find applications in material science, particularly in developing new materials with specific properties derived from its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous indole derivatives, focusing on substituent variations, molecular properties, and applications.
Substituent Variations and Molecular Properties
Key Observations:
- Substituent Position : Bromine at position 6 (target compound) vs. 4 (CAS 1224724-39-3) alters electronic distribution, impacting reactivity in cross-coupling reactions .
- Functional Groups : The 3-formyl group in the target compound enhances electrophilicity compared to 3-methyl (CAS 1583272-35-8), making it more reactive in nucleophilic additions .
- Core Structure : Replacement of indole with indazole (CAS 885523-85-3) introduces an additional nitrogen atom, affecting hydrogen-bonding capacity .
Structural Similarity Scores
Compounds from and were evaluated using similarity scoring (0–1 scale):
- Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate : Similarity = 0.93 (cyclopropyl substitution at N1 reduces similarity) .
- Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate : Similarity = 0.93 (bulky sec-butyl group at N1) .
- Methyl 4-bromo-1H-indole-6-carboxylate : Similarity = 0.99 (near-identical except for bromine position) .
Biological Activity
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (M6BF) is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring an indole ring with various substituents. The molecular formula is , with a bromine atom at the 6-position, a formyl group at the 3-position, and a carboxylate group at the 4-position. These structural features contribute to its chemical reactivity and biological activity .
The specific mechanisms of action for M6BF are not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating better interaction with cellular membranes and biological targets .
Potential Targets
- Enzymes: M6BF may inhibit specific enzymes involved in critical metabolic pathways.
- Receptors: The compound could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
M6BF has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar indole structures have shown promising results in inhibiting bacterial growth .
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| K. pneumoniae | 8.33 |
| P. aeruginosa | 13.40 |
Anticancer Activity
Research indicates that M6BF may possess anticancer properties. Similar indole derivatives have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Apoptosis studies demonstrated that certain compounds could enhance caspase-3 activity significantly, suggesting their potential as anticancer agents .
Apoptosis Induction:
| Compound | Concentration (µM) | Caspase-3 Activity (fold increase) |
|---|---|---|
| M6BF | 10 | 1.33 |
| Control | - | 1 |
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains:
A study highlighted that M6BF exhibited reduced MIC values against multidrug-resistant strains of E. coli and A. baumannii, indicating its potential as a therapeutic agent in treating resistant infections . -
Apoptosis in Cancer Cells:
In vitro studies demonstrated that M6BF could induce morphological changes in cancer cells and enhance apoptotic markers, supporting its development as an anticancer drug .
Q & A
Q. What are the standard synthetic routes for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis of indole derivatives often follows multi-step protocols involving halogenation, formylation, and esterification. For example, describes a triazine-based coupling method under "general procedure B," using trichlorotriazine and phenols to construct complex indole scaffolds . Key optimization parameters include:
- Temperature control : Halogenation (e.g., bromination) typically requires low temperatures (0–5°C) to minimize side reactions.
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ may enhance formylation efficiency.
- Solvent systems : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the target compound.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The bromine substituent at C6 and formyl group at C3 produce distinct deshielding effects. For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .
- IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) confirm functional groups .
- X-ray crystallography : SHELXL () refines crystal structures by modeling anisotropic displacement parameters and validating bond lengths/angles against databases like Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for indole derivatives?
Methodological Answer: Conflicts in crystallographic parameters (e.g., unit cell dimensions, space groups) may arise from polymorphism or refinement errors. Strategies include:
- Data reprocessing : Re-analyze raw diffraction data using updated SHELX versions (e.g., SHELXL-2018) to apply newer constraints ().
- Twinned crystal analysis : Use SHELXE () to deconvolute overlapping reflections in twinned crystals.
- Validation tools : Check R-factors, residual electron density maps, and Hirshfeld surfaces to assess model accuracy .
Q. What strategies improve regioselectivity during derivatization of this compound?
Methodological Answer: The bromine at C6 and formyl group at C3 create distinct electronic environments for functionalization:
- Nucleophilic substitution (C6-Br) : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines. Steric hindrance from the ester group at C4 may necessitate bulky ligands (e.g., XPhos) .
- Electrophilic substitution (C3-formyl) : Reductive amination or condensation reactions require protecting the indole NH (e.g., Boc groups) to prevent side reactions .
Q. How does the electronic structure of this compound influence its bioactivity in antimicrobial assays?
Methodological Answer: highlights indole derivatives' bioactivity linked to substituent effects:
- Bromine : Enhances lipophilicity, improving membrane penetration in Gram-negative bacteria.
- Formyl group : Acts as a hydrogen-bond acceptor, potentially inhibiting enzyme active sites (e.g., bacterial topoisomerases).
- Experimental design : Compare MIC (Minimum Inhibitory Concentration) values against analogs lacking bromine or formyl groups to isolate their contributions .
Data Contradiction Analysis
Q. How should conflicting solubility or stability data for this compound be addressed?
Methodological Answer: Discrepancies often arise from solvent polarity or measurement techniques. For example:
- Solubility : Use standardized solvents (DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
